Cas no 1206995-46-1 (N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide)

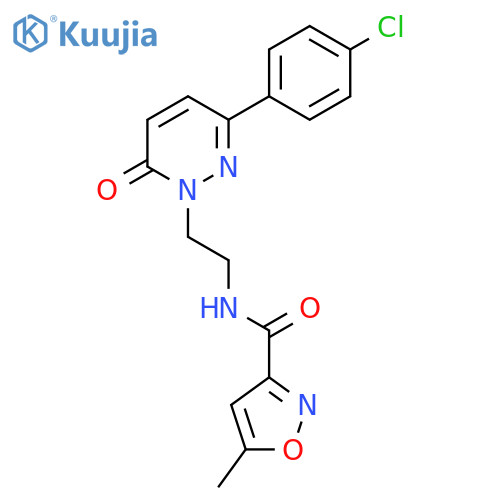

1206995-46-1 structure

商品名:N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide

- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide

- 1206995-46-1

- VU0633381-1

- F5072-7765

- AKOS024494982

- N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide

- N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide

-

- インチ: 1S/C17H15ClN4O3/c1-11-10-15(21-25-11)17(24)19-8-9-22-16(23)7-6-14(20-22)12-2-4-13(18)5-3-12/h2-7,10H,8-9H2,1H3,(H,19,24)

- InChIKey: IOZGMFIBWNMOGR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1C=CC(N(CCNC(C2C=C(C)ON=2)=O)N=1)=O

計算された属性

- せいみつぶんしりょう: 358.0832680g/mol

- どういたいしつりょう: 358.0832680g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 572

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 87.8Ų

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5072-7765-25mg |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-10μmol |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-5μmol |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-2μmol |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-4mg |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-15mg |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-10mg |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-2mg |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-40mg |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5072-7765-3mg |

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |

1206995-46-1 | 3mg |

$63.0 | 2023-09-10 |

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1206995-46-1 (N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-5-methyl-1,2-oxazole-3-carboxamide) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量